Cas no 1822801-79-5 (2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline)
![2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline structure](https://ja.kuujia.com/scimg/cas/1822801-79-5x500.png)
2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline 化学的及び物理的性質
名前と識別子
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- 2-(6-METHYLTHIAZOLO[3,2-B][1,2,4]TRIAZOL-5-YL)ANILINE
- 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline
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- インチ: 1S/C11H10N4S/c1-7-10(8-4-2-3-5-9(8)12)16-11-13-6-14-15(7)11/h2-6H,12H2,1H3
- InChIKey: AYINNXKZVGZVOA-UHFFFAOYSA-N
- ほほえんだ: S1C2=NC=NN2C(C)=C1C1C=CC=CC=1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 262
- トポロジー分子極性表面積: 84.4
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM512171-1g |
2-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)aniline |
1822801-79-5 | 95% | 1g |
$1195 | 2022-06-12 | |
Alichem | A059006676-250mg |
2-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)aniline |
1822801-79-5 | 97% | 250mg |
$511.35 | 2023-09-02 | |
Alichem | A059006676-1g |
2-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)aniline |
1822801-79-5 | 97% | 1g |
$1333.28 | 2023-09-02 |
2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)anilineに関する追加情報
Introduction to 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline (CAS No. 1822801-79-5)
2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline, with the CAS number 1822801-79-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of heterocyclic amines and is characterized by a thiazolo-triazole core linked to an aniline moiety. The presence of these functional groups endows the molecule with a range of biological activities, making it a promising candidate for drug development.
The structural composition of 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is noteworthy. The thiazolo-triazole ring system is known for its stability and ability to form strong hydrogen bonds, which can enhance the compound's interactions with biological targets. The aniline group, on the other hand, is a common functional group in many pharmaceuticals and is often associated with improved solubility and bioavailability. The methyl substitution on the thiazolo-triazole ring further modulates the compound's electronic properties and may influence its binding affinity and selectivity.
Recent research findings have highlighted the potential of 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline in various therapeutic areas. Studies have shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a valuable candidate for the development of new antibiotics to combat multidrug-resistant infections. Additionally, preliminary data suggest that 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline may have antiviral properties, particularly against RNA viruses such as influenza and coronaviruses.
In the realm of cancer research, 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline has shown promise as a potential anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings suggest that 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline could be further explored as a lead compound for the development of targeted cancer therapies.
Another area of interest is the neuroprotective potential of 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline. Preclinical studies have indicated that this compound can protect neurons from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are thought to be mediated through the activation of antioxidant defense mechanisms and the inhibition of pro-inflammatory cytokines.
The pharmacokinetic properties of 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline have also been investigated. Initial studies suggest that it has favorable absorption and distribution profiles in vivo. The compound exhibits good oral bioavailability and can cross the blood-brain barrier efficiently. These properties are crucial for its potential use in treating central nervous system disorders. However, further research is needed to optimize its pharmacokinetic parameters and ensure its safety and efficacy in clinical settings.
In terms of safety and toxicity, preliminary assessments indicate that 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline has a relatively low toxicity profile at therapeutic doses. In vitro cytotoxicity assays have shown minimal adverse effects on normal cells at concentrations effective against target cells. Animal studies have also reported no significant toxicological findings at doses up to several times higher than those required for therapeutic effects. Nevertheless, comprehensive safety evaluations are ongoing to ensure its long-term safety for human use.
The synthesis of 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline involves multi-step reactions that are well-documented in the literature. Key steps include the formation of the thiazolo-triazole ring system through cyclization reactions and subsequent functionalization to introduce the aniline moiety. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound in high yields with high purity.
Overall, 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline (CAS No. 1822801-79-5) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to elucidate its mechanisms of action and optimize its properties for clinical applications, this compound holds significant promise for addressing unmet medical needs.
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